N-(2-methylpropyl)-2-phenylbutanamide
Description
N-(2-methylpropyl)-2-phenylbutanamide is a synthetic amide derivative characterized by a phenylbutanamide backbone substituted with a 2-methylpropyl (isobutyl) group at the nitrogen atom. For instance, a more complex derivative, N-{[5-ethyl-1-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl]methyl}-N-(2-methylpropyl)-2-phenylbutanamide, is documented with a molecular formula of C₃₀H₄₀N₄O₂ and a molecular weight of 488.67 g/mol . This derivative highlights the versatility of the this compound moiety in drug design, particularly in enhancing binding affinity through additional functional groups.
Properties
CAS No. |
349431-98-7 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32g/mol |
IUPAC Name |
N-(2-methylpropyl)-2-phenylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-4-13(12-8-6-5-7-9-12)14(16)15-10-11(2)3/h5-9,11,13H,4,10H2,1-3H3,(H,15,16) |
InChI Key |
CMNSWXNDTNZFDE-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C)C |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Natural Sources
Compounds sharing the N-(2-methylpropyl) substituent but differing in the acyl chain have been isolated from Asarum sieboldii (a medicinal plant). Examples include:
- (2E,4E,8Z,10E)-N-(2-Methylpropyl)-dodeca-2,4,8,10-tetraenamide (Compound 5)
- (2E,4E,8Z,10Z)-N-(2-Methylpropyl)-dodeca-2,4,8,10-tetraenamide (Compound 6)
Key Differences :
- Acyl Chain : Both compounds feature a polyunsaturated dodeca-tetraenamide chain instead of the phenylbutanamide group.
- Bioactivity : In cytotoxicity assays against breast cancer cells (MCF-7 and MDA-MB-231), both compounds showed IC₅₀ > 100 µM , indicating negligible activity compared to the reference drug 5-fluorouracil (IC₅₀ = 27–42 µM) . This contrasts with Xanthoxylol (IC₅₀ = 9.15–13.95 µM), a more potent cytotoxic agent from the same plant .
Table 1: Cytotoxicity of Selected Compounds from Asarum sieboldii
| Compound | MCF-7 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) |
|---|---|---|
| N-(2-methylpropyl)-tetraenamide (5) | > 100 | > 100 |
| N-(2-methylpropyl)-tetraenamide (6) | > 100 | > 100 |
| Xanthoxylol | 9.15 | 13.95 |
| 5-Fluorouracil | 42.09 | 27.19 |
Ispinesib Mesylate
A structurally distinct but functionally relevant amide is Ispinesib Mesylate (C₃₀H₃₃ClN₄O₂·CH₄O₃S), a kinesin inhibitor with antiepileptic properties. While it shares an amide backbone , its complexity includes a quinazolinyl group and a benzamide moiety , unlike the simpler phenylbutanamide structure. Its molecular weight (613.20 g/mol ) and pharmacological target differ significantly from N-(2-methylpropyl)-2-phenylbutanamide derivatives .
Organophosphorus Amides
Compounds like O-Isobutyl S-2-dipropylaminoethyl methylphosphonothiolate (C₈H₂₀NO₃P) and 2-(N-Isopropyl-N-methylamino)ethyl chloride (C₈H₁₈ClN·HCl) represent organophosphorus amides. These feature phosphonamidate or aminoethyl chloride groups instead of phenylbutanamide, emphasizing their utility in chemical warfare or industrial applications rather than pharmacology .
Pharmacopeial Amides
The PF 43(1) report describes stereoisomeric amides such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide. These compounds incorporate tetrahydropyrimidinyl and diphenylhexan moieties, showcasing advanced structural modifications for enhanced receptor specificity compared to this compound .
Key Findings and Implications
- Structural Flexibility : The N-(2-methylpropyl) group is a common substituent in both natural and synthetic amides, but bioactivity hinges on the acyl chain and additional functional groups.
- Pharmacological Potential: While this compound derivatives are understudied in the provided evidence, related compounds like Xanthoxylol and Ispinesib highlight the therapeutic promise of amides in oncology and neurology .
- Industrial Relevance: Organophosphorus analogs demonstrate the chemical diversity of amides beyond medicinal chemistry .
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